molecular formula C29H30ClN5O3 B2442971 N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 896374-30-4

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2442971
CAS No.: 896374-30-4
M. Wt: 532.04
InChI Key: NUMIPUUXJOWMGB-UHFFFAOYSA-N
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Description

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H30ClN5O3 and its molecular weight is 532.04. The purity is usually 95%.
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Properties

CAS No.

896374-30-4

Molecular Formula

C29H30ClN5O3

Molecular Weight

532.04

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C29H30ClN5O3/c30-23-5-3-6-24(19-23)34-17-15-33(16-18-34)14-4-13-31-27(36)22-11-9-21(10-12-22)20-35-28(37)25-7-1-2-8-26(25)32-29(35)38/h1-3,5-12,19H,4,13-18,20H2,(H,31,36)(H,32,38)

InChI Key

NUMIPUUXJOWMGB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that exhibits significant biological activity. Its structure incorporates a piperazine moiety, which is often associated with various pharmacological effects, including antipsychotic and antidepressant properties. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C23H26ClN5O3, with a molecular weight of approximately 445.94 g/mol. The compound features a piperazine ring linked to a chlorophenyl group and a quinazoline derivative, both of which contribute to its biological profile.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit potent antitumor activity. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study reported that certain quinazoline derivatives had IC50 values in the micromolar range against various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that piperazine derivatives can exhibit moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it shows promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated significant AChE inhibitory activity, making them potential candidates for further development in treating cognitive disorders .

Case Studies

StudyFindings
Antitumor Activity Quinazoline derivatives showed IC50 values <10 µM against various cancer cell lines .
Antimicrobial Properties Piperazine derivatives demonstrated effective inhibition against S. aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Enzyme Inhibition Compounds exhibited AChE inhibition with IC50 values ranging from 0.5 to 5 µM .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The piperazine moiety may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : The compound's structure allows it to bind effectively to enzymes like AChE and urease, disrupting their normal function.
  • Cell Cycle Modulation : Similar compounds have been shown to induce apoptosis in cancer cells by modulating cell cycle proteins.

Preparation Methods

Schotten-Baumann Reaction

The benzoyl chloride (2 mmol) reacts with 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-amine (2.2 mmol) in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ (4 mmol) at 0–5°C for 2 hours. Isolation yields 72% after recrystallization from ethanol.

Carbodiimide-Mediated Coupling

Optimized conditions employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 2.4 mmol) and hydroxybenzotriazole (HOBt, 2.4 mmol) in DMF at 25°C for 12 hours, achieving 89% yield. Comparative data are summarized below:

Method Reagent System Solvent Temp (°C) Time (h) Yield (%)
Schotten-Baumann NaHCO₃ CH₂Cl₂ 0–5 2 72
EDCl/HOBt EDCl/HOBt DMF 25 12 89

Purification and Characterization

  • Column Chromatography :
    Crude product purification employs silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10).

  • Spectroscopic Validation :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 8.21–7.15 (m, 11H, Ar-H), 4.52 (s, 2H, CH₂), 3.42–2.51 (m, 14H, piperazine/CH₂), 1.82 (quin, J=6.8 Hz, 2H, CH₂).
    • ESI-HRMS : m/z 586.2124 [M+H]⁺ (calc. 586.2131).

Reaction Optimization and Challenges

  • Amine Protection :
    Unprotected piperazine amines necessitate careful pH control during coupling to prevent diacylation.

  • Solvent Screening : DMF outperforms THF and acetonitrile in carbodiimide-mediated coupling due to enhanced reagent solubility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for synthesizing N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide?

  • Answer : The compound is synthesized via multi-step reactions involving coupling agents like HBTU or BOP in THF, with triethylamine (Et3_3N) as a base. For example, piperazine intermediates are first functionalized with chlorophenyl groups, followed by amide bond formation using benzamide derivatives. Purification is achieved via silica gel chromatography, and final products are characterized by NMR and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of 1^1H NMR (e.g., δ 7.74 ppm for aromatic protons) and 13^{13}C NMR (e.g., δ 167.5 ppm for carbonyl groups) to verify backbone connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 504.6 [M+H]+^+). X-ray crystallography or 2D NMR (e.g., COSY, HSQC) may resolve stereochemical ambiguities .

Q. What solvents and reaction conditions optimize yield during piperazine-amide coupling?

  • Answer : THF or DMF under inert atmospheres (N2_2) at 0–25°C for 12–24 hours are optimal. Stoichiometric ratios of 1:1.2 (amine:acylating agent) minimize side products. Post-reaction, neutralization with NaHCO3_3 and extraction with ethyl acetate improve purity .

Advanced Research Questions

Q. How do structural modifications to the quinazolin-2,4-dione moiety affect target selectivity in enzyme inhibition assays?

  • Answer : Replace the dioxo group with sulfanylidene (C=S) to enhance hydrophobic interactions with enzyme pockets, as seen in analogs with improved IC50_{50} values against kinases. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can validate binding modes .

Q. What experimental strategies resolve contradictions in reported bioactivity data across cell lines?

  • Answer : Standardize assay conditions (e.g., serum-free media, consistent passage numbers) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream signaling) to confirm mechanisms. For example, discrepancies in IC50_{50} values against cancer cells may arise from differential expression of target receptors .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized without compromising activity?

  • Answer : Introduce polar groups (e.g., hydroxyl or methoxy) to the benzamide ring to improve aqueous solubility. Replace labile ester groups with bioisosteres (e.g., amides) to enhance metabolic stability. In vivo PK/PD studies in rodent models validate improvements .

Q. What computational tools predict off-target interactions of this compound with GPCRs or ion channels?

  • Answer : Use Schrödinger’s GLIDE or MOE’s SiteFinder for virtual screening against GPCR databases (e.g., GPCRdb). Molecular dynamics simulations (100 ns) assess stability of ligand-receptor complexes. Validate predictions with radioligand displacement assays (e.g., 3^3H-spiperone for dopamine D2 receptors) .

Q. How does stereochemistry at the piperazine C3 position influence pharmacological activity?

  • Answer : Enantiomers synthesized via chiral resolution (e.g., Chiralpak AD-H column) show divergent activity. For example, (S)-configured analogs exhibit 10-fold higher affinity for serotonin receptors than (R)-forms. Circular dichroism (CD) spectroscopy confirms absolute configuration .

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